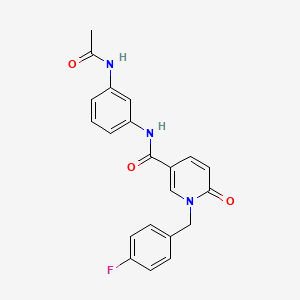

![molecular formula C21H16N2O4S B2891838 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896344-45-9](/img/structure/B2891838.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

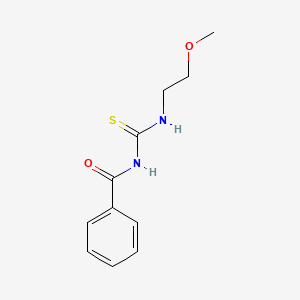

Description

The compound “N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide” is a benzoxazole derivative. Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Physical And Chemical Properties Analysis

A related compound, “4-(Benzo[d]oxazol-2-yl)-N-phenylaniline”, is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .Applications De Recherche Scientifique

Molecular Docking and Theoretical Investigations

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide derivatives have been investigated for their potential antimalarial activity through computational calculations and molecular docking studies. Theoretical investigations have highlighted the electronic properties and reactivity of these compounds, showing small energy affinity against key proteins involved in malaria, suggesting a pathway for developing antimalarial drugs (Fahim & Ismael, 2021).

Electrophysiological Activity

Research on N-substituted benzamide and benzene-sulfonamide compounds, which include derivatives similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide, has shown significant electrophysiological activity. These compounds have demonstrated potency in in vitro Purkinje fiber assays, suggesting potential applications in treating arrhythmias (Morgan et al., 1990).

Oxidative Metabolism Studies

Investigations into the oxidative metabolism of novel antidepressants, including structures related to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide, have provided insights into their metabolic pathways. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Hvenegaard et al., 2012).

Synthesis and Application in Organic Chemistry

The compound and its derivatives have been used in the synthesis of various organic molecules, demonstrating the versatility of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide in organic synthesis. For example, copper(II)-catalyzed remote sulfonylation of aminoquinolines using sodium sulfinates has been developed, showcasing the compound's role in creating environmentally friendly byproducts (Xia et al., 2016).

Mécanisme D'action

Target of Action

Benzoxazole derivatives are known to have a wide range of biological activities .

Mode of Action

Benzoxazoles are known to exhibit a pleiotropic mode of action . They can perturb the total sterols content, inhibit the efflux of certain trackers during the membrane transport process, and affect mitochondrial respiration .

Biochemical Pathways

Benzoxazoles are known to affect various biochemical pathways due to their pleiotropic mode of action .

Result of Action

Benzoxazoles are known to have antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activities .

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWMGZQNGZKQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2891755.png)

![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2891762.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2891766.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone](/img/structure/B2891767.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone](/img/structure/B2891768.png)

![(5S,7R)-N-(Cyanomethyl)-5,7-dimethyl-N-propan-2-yl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2891770.png)

![2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B2891772.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2891778.png)